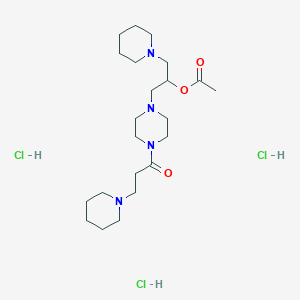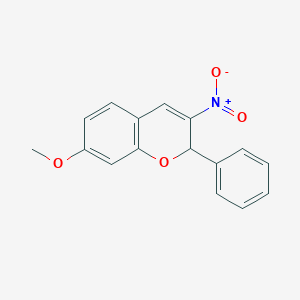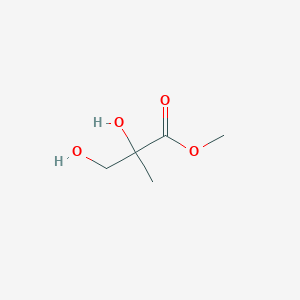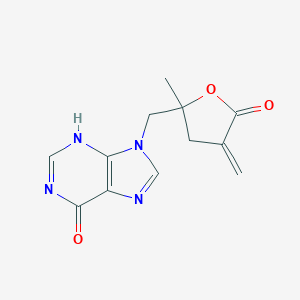
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine, also known as MRS2578, is a selective P2Y6 receptor antagonist. P2Y6 receptors are a type of G protein-coupled receptor that is involved in various physiological and pathological processes, such as inflammation, immune response, and cancer progression.
作用机制
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine exerts its pharmacological effects by selectively blocking the activation of P2Y6 receptors. P2Y6 receptors are activated by uracil nucleotides, such as UDP and UTP, which are released from damaged cells or activated immune cells. Activation of P2Y6 receptors leads to the activation of downstream signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway, which are involved in various physiological and pathological processes.
生化和生理效应
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and cell types. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in LPS-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can also inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has several advantages for lab experiments, such as its high selectivity and potency for P2Y6 receptors, which allows for specific and reliable inhibition of P2Y6 receptor activation. However, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine also has some limitations, such as its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents or vehicle controls. In addition, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine may have off-target effects on other P2 receptors or non-P2 receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and P2Y6 receptors. One direction is to investigate the role of P2Y6 receptors in other physiological and pathological processes, such as wound healing, bone remodeling, and cardiovascular diseases. Another direction is to develop more selective and potent P2Y6 receptor antagonists, which can overcome the limitations of 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine and provide more specific and reliable tools for studying P2Y6 receptor function. Finally, the development of P2Y6 receptor modulators, such as agonists or positive allosteric modulators, may provide new therapeutic options for various diseases, such as inflammatory disorders, cancer, and neurodegenerative diseases.
合成方法
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can be synthesized by reacting 2-methyl-4-methylene-5-oxotetrahydrofuran-2-carboxylic acid with hypoxanthine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified by column chromatography to obtain the pure product.
科学研究应用
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been widely used in scientific research to investigate the role of P2Y6 receptors in various physiological and pathological processes. For example, 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has been used to study the role of P2Y6 receptors in inflammation and immune response. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine has also been used to study the role of P2Y6 receptors in cancer progression. It has been shown that 9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine can inhibit the proliferation and migration of cancer cells by blocking the activation of P2Y6 receptors.
属性
CAS 编号 |
100682-44-8 |
|---|---|
产品名称 |
9-((2-Methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine |
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC 名称 |
9-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-12(2,19-11(7)18)4-16-6-15-8-9(16)13-5-14-10(8)17/h5-6H,1,3-4H2,2H3,(H,13,14,17) |
InChI 键 |
DKGIDXRLFYRRKD-UHFFFAOYSA-N |
手性 SMILES |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2N=CNC3=O |
规范 SMILES |
CC1(CC(=C)C(=O)O1)CN2C=NC3=C2NC=NC3=O |
同义词 |
9-((2-methyl-4-methylene-5-oxotetrahydrofuran-2-yl)methyl)hypoxanthine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)
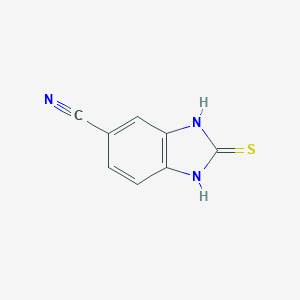
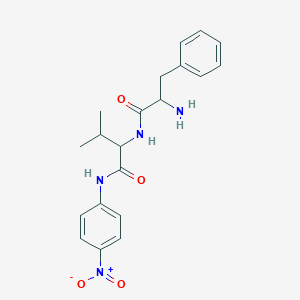
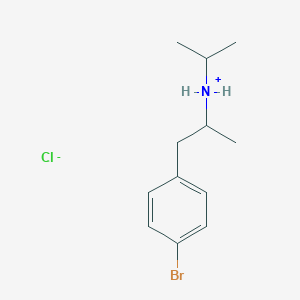
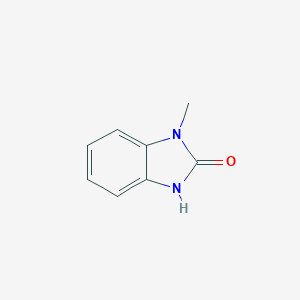
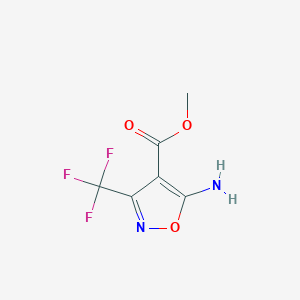
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
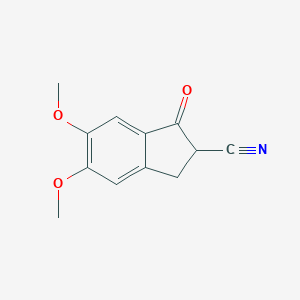
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
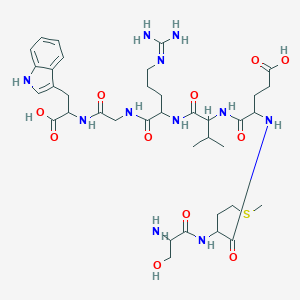
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
